

Understanding the chemical structure of AZD6703

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Chemical Structure and Activity of AZD6703

This guide provides a detailed overview of the chemical structure, mechanism of action, and pharmacological properties of AZD6703, a potent and selective inhibitor of p38α mitogenactivated protein kinase (MAPK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

AZD6703 is a small molecule inhibitor belonging to the quinazolinone class of compounds.[1] Its chemical and physical properties are summarized in the table below.



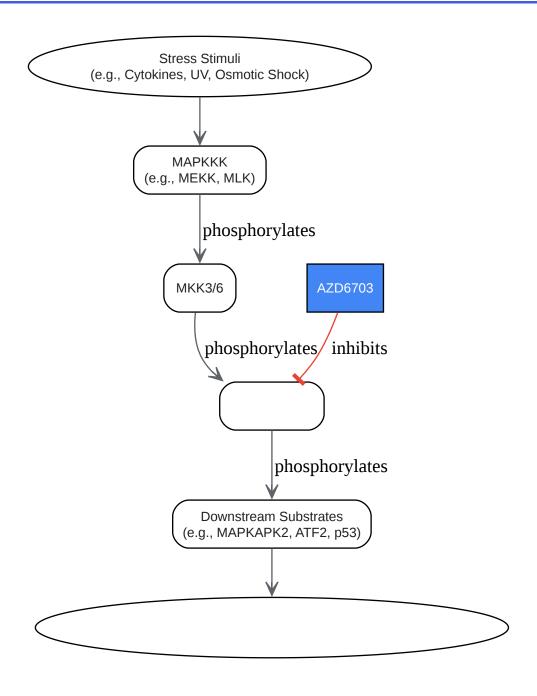
Property	Value
IUPAC Name	N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin- 1-yl)-4-oxoquinazolin-3-yl]benzamide
Molecular Formula	C24H27N5O2
Molecular Weight	417.51 g/mol
SMILES String	Cc1ccc(cc1- n2cnc3ccc(cc3c2=O)N4CCN(C)CC4)C(=O)NC5 CC5
Stereochemistry	Achiral
Physical Description	Solid

Mechanism of Action

AZD6703 is a potent, selective, and reversible inhibitor of p38α mitogen-activated protein kinase (MAPK14).[2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2] By inhibiting p38α, AZD6703 modulates the downstream signaling cascade, leading to anti-inflammatory effects. The optimization of the quinazolinone series of inhibitors, which led to the discovery of AZD6703, was guided by X-ray crystallographic studies that showed a switch in the binding mode from DFG 'out' to DFG 'in' as the inhibitor size was reduced to improve overall properties.[1]

The p38 MAPK signaling pathway is a key regulator of pro-inflammatory cytokine biosynthesis. [3] AZD6703's inhibition of p38 α leads to the suppression of these inflammatory processes.





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Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of AZD6703.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for AZD6703.

Table 1: In Vitro Activity



Target/Assay	IC50 (nM)	Species	Notes
p38α (MAPK14) Inhibition	17	Human	[2]
TNFα Release from Human Isolated Synovial Cells	~110	Human	[2]
p38β Inhibition	Active	-	Active at the β isoform.[2]
p38y and p38δ Inhibition	Inactive	-	Inactive at the γ and δ isoforms.[2]
Kinase Selectivity	>100-fold	-	Greater than 100-fold selective against other kinases tested.[2]

Table 2: In Vivo Pharmacokinetics (Rat)

Parameter	Value
tmax	0.5 - 2.0 h

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

p38α MAP Kinase Inhibition Assay (General Protocol)

This in vitro kinase assay determines the inhibitory activity of a compound against p38 α MAPK by measuring the phosphorylation of a substrate.

- Materials: Recombinant p38α MAPK, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT), substrate (e.g., ATF-2), ATP, test compound (AZD6703), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:

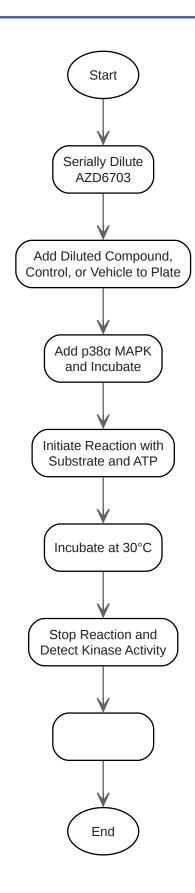






- Serially dilute the test compound in the kinase assay buffer.
- Add the diluted test compound, a positive control, or vehicle (DMSO) to the wells of a 96well plate.
- Add the diluted p38α MAPK to each well and incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
- Incubate the plate at 30°C for a predetermined time.
- Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect the amount of ADP produced.
- Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.





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Figure 2: General workflow for a p38 α MAP kinase inhibition assay.



TNFα Release Assay from Human Synovial Cells (General Protocol)

This cellular assay measures the ability of a compound to inhibit the release of the proinflammatory cytokine TNF α from synovial cells.

- Materials: Isolated human synovial cells, cell culture medium (e.g., DMEM with 10% FBS), a stimulant (e.g., lipopolysaccharide LPS), test compound (AZD6703), and a TNFα ELISA kit.
- Procedure:
 - Culture the isolated human synovial cells in 96-well plates until they adhere.
 - Pre-treat the cells with various concentrations of the test compound for a specified period.
 - Stimulate the cells with a pro-inflammatory agent like LPS to induce TNFα production.
 - Incubate the cells for a sufficient time to allow for TNFα release into the culture medium.
 - Collect the cell culture supernatant.
 - \circ Measure the concentration of TNF α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
 - Determine the IC₅₀ value by analyzing the dose-response curve of the compound's inhibition of TNFα release.

Synthesis

The synthesis of AZD6703 involves a multi-step process. A key step in the synthesis of the quinazolinone core is the sequential conversion of two embedded aniline functionalities in a bisamide series to form the quinazolinone ring, followed by the attachment of the N-cyclopropyl reverse amide.[4] The development of this synthetic route was crucial in addressing issues of poor aqueous solubility and high plasma protein binding encountered with earlier compounds in the series.[4]

Kinase Selectivity Profiling



To determine the selectivity of AZD6703, it would be screened against a large panel of kinases. This is a standard practice in drug discovery to assess the off-target effects of a compound.[5]

General Procedure:

- \circ The test compound (AZD6703) is assayed at a fixed concentration (e.g., 1 μ M) against a broad panel of purified kinases.
- The percent inhibition for each kinase is determined.
- For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC₅₀ value.
- The selectivity is then expressed as the ratio of the IC₅₀ for the off-target kinases to the IC₅₀ for the primary target (p38 α).

The statement that AZD6703 is ">100-fold selective for other kinases tested" indicates that its IC_{50} for other kinases is at least 100 times higher than its IC_{50} for p38 α .[2]

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- To cite this document: BenchChem. [Understanding the chemical structure of AZD6703].
 BenchChem, [2025]. [Online PDF]. Available at:
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